Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2445785-19-1
VCID: VC4327827
InChI: InChI=1S/C10H19NO4.ClH/c1-4-10(7-11,8(12)14-5-2)9(13)15-6-3;/h4-7,11H2,1-3H3;1H
SMILES: CCC(CN)(C(=O)OCC)C(=O)OCC.Cl
Molecular Formula: C10H20ClNO4
Molecular Weight: 253.72

Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride

CAS No.: 2445785-19-1

Cat. No.: VC4327827

Molecular Formula: C10H20ClNO4

Molecular Weight: 253.72

* For research use only. Not for human or veterinary use.

Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride - 2445785-19-1

Specification

CAS No. 2445785-19-1
Molecular Formula C10H20ClNO4
Molecular Weight 253.72
IUPAC Name diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride
Standard InChI InChI=1S/C10H19NO4.ClH/c1-4-10(7-11,8(12)14-5-2)9(13)15-6-3;/h4-7,11H2,1-3H3;1H
Standard InChI Key UOIMLSWWFAOYFP-UHFFFAOYSA-N
SMILES CCC(CN)(C(=O)OCC)C(=O)OCC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride belongs to the class of substituted malonate esters. Its molecular structure comprises a propanedioate backbone with an aminomethyl (-CH2NH2) and an ethyl (-C2H5) group attached to the central carbon atom, with the hydrochloride salt stabilizing the amine functionality. The molecular formula is C9H17NO4·HCl, yielding a molecular weight of 238.68 g/mol.

Key Structural Features:

  • Aminomethyl group: Enhances reactivity in nucleophilic substitutions and coordination chemistry.

  • Ethyl ester groups: Provide steric bulk and influence solubility in organic solvents.

  • Hydrochloride salt: Improves stability and crystallinity, facilitating purification .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H17NO4·HCl
Molecular Weight238.68 g/mol
SolubilitySoluble in polar solvents (e.g., ethanol, acetone)
Melting PointNot explicitly reported
Boiling PointDecomposes before boiling

Synthesis and Optimization

The synthesis of diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride typically involves multi-step reactions starting from malonic acid derivatives. A representative protocol, adapted from methods used for analogous compounds, is outlined below:

Reaction Pathway

  • Alkylation of Diethyl Malonate:
    Diethyl malonate undergoes alkylation with 2-(bromomethyl)-ethyl bromide in the presence of a base (e.g., sodium ethoxide) to introduce the ethyl and aminomethyl groups .

    Diethyl malonate+2-(Bromomethyl)-ethyl bromideNaOEtDiethyl 2-(aminomethyl)-2-ethylpropanedioate\text{Diethyl malonate} + \text{2-(Bromomethyl)-ethyl bromide} \xrightarrow{\text{NaOEt}} \text{Diethyl 2-(aminomethyl)-2-ethylpropanedioate}
  • Hydrochloride Salt Formation:
    The free amine is treated with hydrogen chloride (HCl) in ethanol to yield the hydrochloride salt .

    Diethyl 2-(aminomethyl)-2-ethylpropanedioate+HClDiethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride\text{Diethyl 2-(aminomethyl)-2-ethylpropanedioate} + \text{HCl} \rightarrow \text{Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride}

Optimization Parameters

  • Catalyst: Palladium on carbon (Pd/C) enhances reaction efficiency in hydrogenation steps .

  • Temperature: Reactions are typically conducted at 50–60°C to balance reaction rate and byproduct formation .

  • Workup: Acetone is used for recrystallization, achieving purities >99% .

Table 2: Synthesis Performance Metrics

ParameterValueSource
Yield88–91%
Purity (HPLC)99.5–99.7%
Reaction Time6–8 hours

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing bioactive molecules:

  • Anticancer Agents: Derivatives of aminomethyl malonates have been incorporated into platinum-based drugs (e.g., cisplatin analogs) to improve tumor targeting .

  • Antimicrobials: Structural analogs exhibit moderate activity against Gram-positive bacteria, likely due to interference with cell wall synthesis.

Chromatography

In ion-exchange chromatography, the amine group facilitates binding to negatively charged biomolecules (e.g., proteins, DNA), enabling separation based on charge differences.

Material Science

  • Polymer Crosslinking: The bifunctional nature allows covalent bonding between polymer chains, enhancing mechanical strength.

  • Nanoparticle Functionalization: Used to modify surface properties of nanoparticles for drug delivery systems .

Biological Activity and Mechanistic Insights

Preliminary studies on related compounds suggest potential biological roles:

  • Enzyme Inhibition: The amine group may coordinate with metal ions in enzyme active sites, inhibiting proteases and oxidoreductases .

  • Cellular Uptake: Ethyl esters improve lipid solubility, enhancing membrane permeability in drug candidates .

Comparative Analysis with Related Malonates

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey ApplicationsSource
Diethyl aminomalonate hydrochlorideC7H13NO4·HClCycloaddition reactions
Diethyl 2-(2-methylallyl)malonateC11H18O4Polymer synthesis
Diethyl 2-(aminomethyl)-2-ethylpropanedioate·HClC9H17NO4·HClDrug intermediate

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

  • Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to validate therapeutic potential.

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